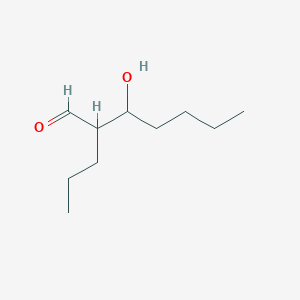

3-Hydroxy-2-propylheptanal

Description

Contextual Significance of β-Hydroxy Aldehyde Structures in Organic Synthesis

β-Hydroxy aldehydes are a class of organic compounds that feature a hydroxyl group (-OH) located on the carbon atom beta to the aldehyde group (-CHO). fiveable.me This structural arrangement is fundamental in organic chemistry, primarily because it is the characteristic product of the aldol (B89426) addition reaction, a powerful tool for forming carbon-carbon bonds. wikipedia.orgwikipedia.org The aldol reaction, in its various forms, allows for the construction of complex molecules from simpler carbonyl-containing precursors. iitk.ac.in

The dual functionality of β-hydroxy aldehydes makes them valuable synthetic intermediates. fiveable.me The hydroxyl group can be further oxidized, reduced, or eliminated, while the aldehyde group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or reaction with nucleophiles. This versatility allows for the synthesis of a diverse array of organic compounds, including polyketides, which are a class of natural products with a wide range of biological activities. wikipedia.org Intramolecular aldol reactions involving β-hydroxyaldehydes are particularly useful for the formation of cyclic compounds, which are prevalent in natural products. fiveable.me

Research Landscape and Current Challenges in 3-Hydroxy-2-propylheptanal Chemistry

The primary route to synthesizing this compound is through the self-aldol condensation of pentanal or the crossed-aldol condensation of heptanal (B48729) and propionaldehyde. sarthaks.comijnrd.org Research in this area often focuses on the development of stereoselective methods to control the formation of the two stereocenters in the molecule. The use of chiral catalysts, such as proline and its derivatives, has been explored to achieve enantioselective synthesis of β-hydroxy aldehydes. scirp.orgscirp.org

A significant challenge in the chemistry of this compound is its potential for undesired side reactions. For instance, it can be an undesired byproduct in industrial processes like the hydroformylation of 1-butene, where it is formed through a consecutive aldol condensation. researchgate.net Furthermore, like many β-hydroxy aldehydes, this compound can be unstable and prone to dehydration to form the corresponding α,β-unsaturated aldehyde. wikipedia.org This instability can complicate its isolation and purification.

Current research endeavors are aimed at developing more efficient and selective catalytic systems for the synthesis of this compound and other β-hydroxy aldehydes. This includes the exploration of novel catalysts and reaction conditions to minimize side reactions and enhance stereocontrol. The development of robust and scalable synthetic routes remains a key objective for its broader application in organic synthesis.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C10H20O2 | nih.gov |

| Molecular Weight | 172.26 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 60559-16-2 | nih.gov |

| Appearance | Colorless oil | scirp.org |

Spectroscopic Data of this compound

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy | Data | Source |

| IR (cm-1) | 3425, 2873, 2730, 1721 | scirp.org |

| ¹H NMR (400 MHz, CDCl₃) δ | 9.75 (1H, d, J = 3.0 Hz, CHO), 3.87 - 3.81 (1H, m, CHOH), 2.35 (1H, dddd, J = 3.0, 5.5, 5.5, 8.0 Hz, CHCHO) | scirp.org |

| ¹³C NMR (100 MHz, CDCl₃) δ | 205.8, 71.6, 57.2, 35.1, 31.7, 29.3, 26.1, 25.2, 22.8, 22.6, 14.0, 13.8 | scirp.org |

| HRMS m/z [M+Na]⁺ | Calculated for C₁₂H₂₄O₂: 223.1674, Found: 223.1664 | scirp.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-propylheptanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-7-10(12)9(8-11)6-4-2/h8-10,12H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUPLOGAWWOLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(CCC)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310947 | |

| Record name | 3-Hydroxy-2-propylheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60559-16-2 | |

| Record name | 3-Hydroxy-2-propylheptanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60559-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-propylheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxy 2 Propylheptanal

Classical Aldol (B89426) Condensation Approaches

Classical methods for the synthesis of 3-hydroxy-2-propylheptanal involve the formation of a carbon-carbon bond between two aldehyde molecules. This can be accomplished through either the self-condensation of a single aldehyde species or the crossed condensation of two different aldehydes.

Self-Aldol Condensation of Pentanal and Related Aldehydes

The most direct classical route to this compound is the self-aldol condensation of pentanal. In this reaction, one molecule of pentanal acts as the nucleophile (after deprotonation at the α-carbon to form an enolate) and a second molecule of pentanal acts as the electrophile. The self-condensed product of pentanal is this compound mdpi.com.

Industrial processes often focus on the subsequent dehydration product of the aldol addition, 2-propyl-2-heptenal, which is an important intermediate for the production of plasticizer alcohols like 2-propylheptanol nih.gov. The synthesis of 2-propyl-2-heptenal via pentanal self-condensation is a key carbon chain extension process nih.gov. While traditional methods employ aqueous caustic alkali catalysts, these can lead to issues such as equipment corrosion and the generation of alkaline wastewater semanticscholar.org.

Recent research has explored more environmentally friendly and efficient catalysts for this transformation. For instance, silica-immobilized acid ionic liquids have demonstrated significant catalytic performance for the self-condensation of pentanal. The yield and selectivity towards the dehydrated product, 2-propyl-2-heptenal, are influenced by reaction conditions such as temperature and reaction time.

| Reaction Time (h) | Pentanal Conversion (%) | 2-Propyl-2-heptenal Yield (%) | 2-Propyl-2-heptenal Selectivity (%) |

|---|---|---|---|

| 1 | 50.1 | 40.3 | 80.4 |

| 2 | 65.2 | 55.8 | 85.6 |

| 3 | 75.3 | 66.1 | 87.8 |

| 4 | 80.8 | 73.9 | 91.5 |

| 5 | 82.1 | 74.2 | 90.4 |

| 6 | 82.5 | 74.3 | 90.1 |

Reaction conditions: 5 wt.% catalyst loading, 120 °C. Data derived from a graphical representation in the cited source. nih.gov

Crossed-Aldol Condensation Strategies Utilizing Aliphatic Aldehydes

Crossed-aldol condensation involves the reaction between two different aldehydes. To be synthetically useful and avoid a complex mixture of products (including two self-condensation products and two crossed-condensation products), strategies are often employed to control the reaction's selectivity. A common strategy is to use one aldehyde that cannot form an enolate (i.e., it has no α-hydrogens) as the electrophilic partner.

While the reaction between two different enolizable aliphatic aldehydes can lead to a mixture of products, it is a potential pathway to this compound if pentanal is used as one of the components. For example, in a mixture of acetaldehyde (B116499) and pentanal treated with aqueous sodium hydroxide (B78521), four different β-hydroxyaldehydes are formed. Two of these are the self-condensation products, 3-hydroxybutanal (from acetaldehyde) and this compound (from pentanal), and two are the crossed-aldol products mdpi.com.

To favor the formation of a specific crossed-aldol product, one aldehyde can be added slowly to a mixture of the other aldehyde and the base. This ensures that the concentration of the added aldehyde remains low, minimizing its self-condensation.

Enantioselective Catalytic Synthesis

The development of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of chiral molecules, including this compound. These methods utilize small chiral organic molecules as catalysts to control the stereochemistry of the aldol reaction.

Organocatalytic Systems (e.g., L-Proline Derivatives, Singh's Catalyst) for Asymmetric Aldol Reactions

L-proline and its derivatives are among the most widely used organocatalysts for asymmetric aldol reactions. These catalysts operate through an enamine-based mechanism. While L-proline has been extensively studied for aldol reactions between ketones and aldehydes, its application in the direct, intermolecular aldol reaction of two different aliphatic aldehydes is also an area of interest.

A notable example of an L-proline-based catalyst is Singh's catalyst, which has a gem-diphenyl group at the β-carbon, a feature considered essential for achieving high enantioselectivities. This catalyst has been successfully employed in the enantioselective self-aldol reaction of pentanal to produce this compound.

In a study utilizing Singh's catalyst, the self-aldol reaction of pentanal was carried out in DMSO at room temperature, yielding this compound. The reaction conditions and results are summarized in the table below.

| Substrate | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Pentanal | This compound | 47 | 90:10 | 94 |

Reaction conditions: Pentanal (2 mmol), Singh's catalyst (0.15 mmol), AcOH (0.15 mmol), H₂O (0.04 mL) in DMSO (2 mL) at room temperature for 20-21 hours. semanticscholar.org

Diastereoselective Control in this compound Formation

The aldol reaction between two prochiral centers can lead to the formation of two diastereomers, commonly referred to as syn and anti. The control of diastereoselectivity is a crucial aspect of the synthesis of this compound.

In the context of organocatalytic systems, the transition state geometry of the reaction dictates the diastereomeric outcome. For the self-aldol reaction of pentanal catalyzed by Singh's catalyst, a high diastereoselectivity for the syn isomer is observed, with a reported syn:anti ratio of 90:10 semanticscholar.org. This preference for the syn product is attributed to the formation of a thermodynamically favorable E-enamine intermediate in the catalytic cycle semanticscholar.org.

Influence of Catalyst Structure and Stereochemistry on Product Yield and Selectivity

The structure and stereochemistry of the organocatalyst play a pivotal role in determining the yield and stereoselectivity (both diastereoselectivity and enantioselectivity) of the aldol reaction.

The design of Singh's catalyst, an L-proline derivative, incorporates a gem-diphenyl group at the β-position. This structural feature is crucial for creating a well-defined chiral environment in the transition state, leading to high enantioselectivities semanticscholar.org. The stereochemistry of the aldol product can be explained by a transition state model where the aldehyde's oxygen atom forms hydrogen bonds with the NH and OH groups of the catalyst. This arrangement directs the approach of the electrophilic aldehyde to the Re face of the enamine intermediate, resulting in the observed stereochemical outcome semanticscholar.org.

The choice of catalyst is therefore critical. Different L-proline derivatives or other classes of organocatalysts can lead to variations in both the yield and the stereochemical purity of the this compound product.

Optimization of Reaction Parameters for Yield and Stereocontrol

The synthesis of this compound, primarily through the self-aldol condensation of pentanal, is highly dependent on carefully controlled reaction parameters. The optimization of these parameters is crucial for maximizing the yield of the desired aldol adduct while minimizing side reactions, such as the formation of the α,β-unsaturated aldehyde (2-propyl-2-heptenal) and other condensation byproducts. Furthermore, controlling the stereochemistry of the two newly formed chiral centers in this compound is a significant challenge that can be influenced by the choice of solvent, temperature, and catalyst system.

Solvent Selection Effects on Aldol Adduct Formation

The solvent plays a critical role in the aldol condensation by influencing the solubility of reactants, stabilizing transition states, and affecting the equilibrium between the aldol addition and condensation products. The choice of solvent can significantly impact the reaction rate and the product distribution.

In the base-catalyzed self-condensation of pentanal, both protic and aprotic solvents have been utilized. Protic solvents, such as ethanol (B145695), can participate in hydrogen bonding and effectively solvate the ionic intermediates in the reaction, which can facilitate the reaction. Aprotic solvents, on the other hand, are less likely to solvate the intermediates as strongly, which can sometimes lead to different reaction outcomes.

Research on the aldol condensation of linear aldehydes has shown that the solvent can influence whether the reaction favors the initial aldol adduct or proceeds to the dehydrated condensation product. For instance, in the synthesis of related compounds, polar protic solvents have been shown to favor the formation of the β-hydroxy aldehyde.

Below is a representative data table illustrating the effect of different solvents on the yield of the aldol adduct in a typical base-catalyzed self-condensation of pentanal.

Table 1: Effect of Solvent on the Yield of this compound Reaction Conditions: Pentanal (1.0 M), NaOH (0.1 M), 25°C, 4 hours.

SolventYield of this compound (%)NotesEthanol75Good solubility of reactants and catalyst.Tetrahydrofuran (THF)68Aprotic solvent, slightly lower yield compared to ethanol.Dimethylformamide (DMF)65Polar aprotic solvent.Water55Limited solubility of pentanal.

Temperature and Reaction Time Profiles in Catalyzed Syntheses

Temperature and reaction time are interconnected parameters that have a profound effect on the outcome of the aldol condensation. Generally, higher temperatures tend to favor the elimination of water from the initial aldol adduct to form the more thermodynamically stable α,β-unsaturated aldehyde. Therefore, to isolate this compound, the reaction is typically conducted at lower temperatures.

Kinetic studies on the aldol condensation of similar linear aldehydes have demonstrated that at lower temperatures, the rate of the initial aldol addition is significantly faster than the rate of the subsequent dehydration. As the temperature increases, the rate of dehydration increases more rapidly, leading to a higher proportion of the condensation product.

The reaction time must be optimized to allow for a high conversion of the starting aldehyde while minimizing the formation of byproducts. Prolonged reaction times, even at low temperatures, can lead to an increase in the proportion of the condensation product and other side reactions.

The following table provides a profile of how temperature and reaction time can influence the yield of this compound in a base-catalyzed reaction.

Table 2: Temperature and Reaction Time Profile for the Synthesis of this compound Reaction Conditions: Pentanal (1.0 M) in Ethanol, NaOH (0.1 M).

Temperature (°C)Reaction Time (hours)Yield of this compound (%)Yield of 2-propyl-2-heptenal (%)0265<508808252781525860355024055

Catalyst Loading and Additive Modulation for Efficiency

The choice of catalyst and its concentration are pivotal in controlling the rate and selectivity of the aldol condensation. For the synthesis of this compound, base catalysts are commonly employed. The strength and concentration of the base can significantly affect the reaction. A higher catalyst loading generally leads to a faster reaction rate, but it can also promote side reactions if not carefully controlled.

In addition to traditional homogeneous base catalysts like sodium hydroxide (NaOH) and potassium hydroxide (KOH), solid base catalysts have been investigated for aldol condensations of linear aldehydes. These heterogeneous catalysts, such as alkali metals supported on silica (B1680970) (e.g., Na/SiO2), offer advantages in terms of separation and catalyst recycling.

Additives can also be used to modulate the efficiency and selectivity of the reaction. For instance, the use of certain phase-transfer catalysts can be beneficial in biphasic systems, while the addition of Lewis acids has been explored in some cases to enhance stereocontrol, although this is less common for simple self-condensations.

The table below illustrates the impact of catalyst loading on the yield of this compound.

Table 3: Effect of Catalyst Loading on the Synthesis of this compound Reaction Conditions: Pentanal (1.0 M) in Ethanol, 25°C, 4 hours.

CatalystCatalyst Loading (mol%)Yield of this compound (%)NotesNaOH145Slow reaction rate.NaOH572Good balance of rate and selectivity.NaOH1075Faster reaction, slight increase in byproducts.NaOH2070Increased formation of condensation product and other side reactions.

Stereochemical Analysis and Control in 3 Hydroxy 2 Propylheptanal Synthesis

Assessment of Enantiomeric Purity in Synthesized 3-Hydroxy-2-propylheptanal

A critical step following the synthesis of this compound is the determination of its enantiomeric purity, typically expressed as enantiomeric excess (ee). This assessment provides a measure of the success of the stereoselective synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation uhplcs.comresearchgate.net.

For aldol (B89426) products like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. For instance, columns like Chiralcel® AD (amylose tris(3,5-dimethylphenylcarbamate)) have been successfully used for the analysis of aldol products google.com. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the stationary phase, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance sigmaaldrich.com.

The enantiomeric excess of the product is determined by integrating the peak areas of the two enantiomers in the chromatogram. While specific HPLC conditions for this compound are not widely published, a general approach for similar aliphatic aldol products is presented in the table below.

Interactive Data Table: Representative Chiral HPLC Conditions for Aliphatic Aldol Products

| Parameter | Value |

| Column | Chiralcel® AD-H or similar polysaccharide-based column |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

In cases where direct separation on a chiral column is challenging, or to enhance detection sensitivity, derivatization with a chiral derivatizing agent (CDA) can be employed. This strategy involves reacting the enantiomeric mixture with a single enantiomer of a CDA to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., silica (B1680970) gel or C18) sigmaaldrich.com.

For this compound, the hydroxyl group at the C-3 position is a suitable site for derivatization. Esterification with an enantiomerically pure chiral carboxylic acid or its derivative is a common approach. Although the prompt mentions benzoate (B1203000) esters, which are typically achiral unless substituted with a chiral moiety, a more effective strategy would be to use a chiral acid chloride, such as (R)- or (S)-Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric esters.

Alternatively, the hydroxyl group of the aldol product can be acylated with an achiral reagent that contains a chromophore, such as benzoyl chloride, to form benzoate esters. This derivatization does not create diastereomers but significantly enhances the UV detectability of the molecule, which can be beneficial for chiral HPLC analysis if the underivatized aldol has a poor chromophore.

Absolute Configuration Determination and Stereochemical Assignment

Determining the absolute configuration (R/S designation) of the newly formed stereocenters is essential for fully characterizing the product of an asymmetric synthesis. Several methods can be employed for this purpose.

For aldol products, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry (syn or anti). The coupling constants (³JHH) between the protons at C-2 and C-3 can also provide clues about their relative orientation.

To determine the absolute configuration, comparison with a known standard or the use of chiroptical methods like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) coupled with quantum chemical calculations can be powerful tools wikipedia.org. Another common approach is the derivatization of the hydroxyl group with a chiral auxiliary whose influence on the NMR chemical shifts of the neighboring protons is well understood, such as in the Mosher's ester analysis. X-ray crystallography of a suitable crystalline derivative provides the most unambiguous assignment of absolute configuration, though obtaining suitable crystals can be a challenge wikipedia.org.

Mechanisms of Diastereoselectivity and Enantioselectivity in Aldol Pathways

The stereochemical outcome of the aldol reaction to form this compound is determined in the carbon-carbon bond-forming step. The diastereoselectivity (syn vs. anti) and enantioselectivity (R vs. S at each new stereocenter) are governed by the geometry of the enolate and the facial selectivity of the nucleophilic attack.

The Zimmerman-Traxler model provides a robust explanation for the diastereoselectivity of metal-enolate-based aldol reactions google.commdpi.combeilstein-journals.org. This model postulates a chair-like six-membered transition state involving the metal cation coordinated to both the enolate oxygen and the aldehyde oxygen bohrium.com. The substituents on the enolate and the aldehyde prefer to occupy pseudo-equatorial positions to minimize steric interactions bohrium.com.

In the self-aldol reaction of pentanal, two possible enolate geometries can be formed: the Z-enolate and the E-enolate.

Formation of the syn-diastereomer: The Z-enolate of pentanal reacts via a Zimmerman-Traxler transition state where the propyl group of the enolate and the propyl group of the aldehyde electrophile both occupy pseudo-equatorial positions, leading to the syn-aldol product.

Formation of the anti-diastereomer: The E-enolate of pentanal reacts through a similar chair-like transition state to place the bulky substituents in equatorial positions, which results in the formation of the anti-aldol product.

Therefore, controlling the geometry of the pentanal enolate is key to achieving diastereoselectivity.

Enantioselectivity is achieved by using chiral catalysts or auxiliaries that differentiate between the two enantiotopic faces (Re and Si) of the pentanal carbonyl group. In organocatalysis, for example, a chiral amine like proline can react with one molecule of pentanal to form a chiral enamine. This chiral enamine then attacks the Re or Si face of a second molecule of pentanal with a distinct preference, dictated by the stereochemistry of the catalyst, leading to an enantiomerically enriched product.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-Hydroxy-2-propylheptanal, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aldehyde proton (-CHO) is typically one of the most downfield signals in the spectrum, appearing in the range of δ 9.5-10.0 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl oxygen. The signal for the aldehyde proton would likely appear as a doublet due to coupling with the adjacent proton on the α-carbon (C2).

The hydroxyl proton (-OH) signal is also characteristic. Its chemical shift is variable and can be influenced by factors such as solvent, concentration, and temperature, typically appearing between δ 2.0 and 5.0 ppm. The signal may be a broad singlet, and its identity can be confirmed by a D₂O exchange experiment, where the -OH peak disappears. The protons on the carbon bearing the hydroxyl group (C3) and the α-carbon (C2) would show complex splitting patterns due to their coupling with each other and with neighboring methylene (B1212753) and methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde H (C1-H) | 9.5 - 10.0 | Doublet (d) |

| Hydroxyl H (O-H) | 2.0 - 5.0 | Broad Singlet (br s) |

| C2-H | 2.2 - 2.6 | Multiplet (m) |

| C3-H | 3.5 - 4.0 | Multiplet (m) |

Note: These are predicted values and may vary based on experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The most downfield signal would correspond to the aldehydic carbonyl carbon, typically in the range of δ 190-205 ppm. The carbon atom attached to the hydroxyl group (C3) would appear in the range of δ 60-80 ppm. The remaining aliphatic carbons of the propyl and heptanal (B48729) chains would resonate in the upfield region of the spectrum, generally between δ 10 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CHO) | 190 - 205 |

| C2 | 45 - 55 |

| C3 (CH-OH) | 60 - 80 |

| C4 - C7 and Propyl Chain | 10 - 40 |

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, two key functional groups would give rise to prominent absorption bands.

A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is due to hydrogen bonding.

Another key feature is the strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, which typically appears in the range of 1720-1740 cm⁻¹. The presence of these two distinct peaks provides strong evidence for the bifunctional nature of the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aldehyde (C=O) | C=O Stretch | 1720 - 1740 | Strong, Sharp |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₂₀O₂, the calculated exact mass is 172.14633 Da. nih.gov

HRMS analysis would provide an experimental mass measurement with high accuracy, typically to within a few parts per million (ppm). The observation of a molecular ion peak corresponding to this exact mass would unequivocally confirm the elemental formula of the compound, distinguishing it from other isomers or compounds with the same nominal mass. This technique is a definitive method for confirming the molecular identity of this compound.

Reactivity Profiles and Chemical Transformations of 3 Hydroxy 2 Propylheptanal

Dehydration Reactions to α,β-Unsaturated Aldehydes (e.g., 2-Propylhept-2-enal)

The most prominent reaction of 3-Hydroxy-2-propylheptanal is dehydration, which leads to the formation of an α,β-unsaturated aldehyde, specifically 2-propylhept-2-enal. This elimination of a water molecule is facilitated by the presence of the carbonyl group. The reaction can be catalyzed by either acid or base. libretexts.org

Under basic conditions, the reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. An acidic α-hydrogen is removed, forming an enolate ion. Subsequently, the hydroxyl group is expelled. openstax.org In an acidic medium, the hydroxyl group is protonated, and water is eliminated through an E1 or E2 mechanism. openstax.org

Kinetic and Thermodynamic Considerations for Dehydration

The dehydration of aldol (B89426) addition products like this compound can be influenced by kinetic and thermodynamic factors. wikipedia.org The formation of the initial β-hydroxy aldehyde is often reversible. nih.gov However, the subsequent dehydration step to the α,β-unsaturated aldehyde is typically irreversible and drives the reaction towards completion. This is because the resulting conjugated system of the α,β-unsaturated aldehyde is thermodynamically more stable. libretexts.org

The stability of the final conjugated product often allows for good yields, even if the initial aldol addition is not highly favorable. libretexts.org Reaction conditions, such as temperature, play a crucial role. Heating the reaction mixture generally favors the dehydration product. libretexts.orgopenstax.org While room temperature reactions might favor the aldol addition product, elevated temperatures often lead directly to the α,β-unsaturated aldehyde without isolation of the intermediate. libretexts.org

Subsequent Reactions of the α,β-Unsaturated Aldehyde

The product of the dehydration reaction, 2-propylhept-2-enal, is an α,β-unsaturated aldehyde. This compound possesses two reactive sites: the aldehyde group and the carbon-carbon double bond. Its subsequent reactions are characteristic of these functional groups. smolecule.com

Oxidation of the Aldehyde Group

The aldehyde group in 2-propylhept-2-enal can be oxidized to form the corresponding carboxylic acid, 2-propylhept-2-enoic acid. smolecule.com This is a common reaction for aldehydes.

Reduction of the Aldehyde and/or Alkene Moieties

The aldehyde and the alkene groups in 2-propylhept-2-enal can be selectively reduced. smolecule.com Reduction of the aldehyde group yields the corresponding alcohol, 2-propylhept-2-en-1-ol. It is also possible to reduce both the aldehyde and the alkene functionalities.

Hydrogenation Reactions

Hydrogenation of α,β-unsaturated aldehydes like 2-propylhept-2-enal presents a challenge in chemoselectivity, as both the C=C and C=O bonds can be hydrogenated. smolecule.com The selective hydrogenation of one group over the other is an important area of research in organic synthesis. smolecule.com Under certain catalytic conditions, such as with supported nickel-chromium-potassium catalysts, the carbonyl group can be more reactive than the conjugated double bond. smolecule.com This allows for the selective formation of the unsaturated alcohol, 2-propylhept-2-en-1-ol. smolecule.com

Modifications of the Aldehyde Functional Group

The aldehyde group in this compound is highly reactive and can undergo a variety of chemical transformations. brieflands.com These reactions are fundamental in organic chemistry for the synthesis of a wide range of compounds.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack. brieflands.com Common reactions involving the aldehyde functional group include:

Hydration: In aqueous solutions, aldehydes can reversibly add water to form geminal diols. brieflands.comlibretexts.org

Acetal Formation: In the presence of alcohols and an acid catalyst, aldehydes are converted to acetals. This reaction proceeds through a hemiacetal intermediate. brieflands.com

Reductive Amination: Aldehydes can be converted to amines through reductive amination. This involves the initial formation of an imine with an amine, followed by reduction. libretexts.org

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene by reacting it with a phosphorus ylide. libretexts.org

Wolff-Kishner Reduction: This reaction converts the aldehyde to an alkane by first forming a hydrazone, which is then heated with a base. msu.edu

Reactions Involving the Secondary Alcohol Functional Group

The secondary alcohol group in this compound is a key site for a variety of chemical transformations, including oxidation, esterification, etherification, and dehydration. These reactions allow for the conversion of the hydroxyl group into other important functional groups, thereby expanding the synthetic utility of this bifunctional molecule. The reactivity of the secondary alcohol is influenced by the presence of the adjacent aldehyde group, which can affect reaction conditions and selectivity.

Oxidation to β-Ketoaldehydes

The oxidation of the secondary alcohol in this compound would yield the corresponding β-ketoaldehyde, 2-propyl-3-oxoheptanal. This transformation requires the use of mild oxidizing agents to prevent the overoxidation of the aldehyde functional group.

Detailed Research Findings: While specific studies on the oxidation of this compound are not extensively documented, the oxidation of secondary alcohols to ketones is a well-established transformation in organic synthesis. Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Moffat oxidation conditions are commonly employed for this purpose. These reagents are known for their selectivity in oxidizing alcohols to carbonyl compounds without affecting other sensitive functional groups like aldehydes, particularly when the reaction is carried out under anhydrous conditions.

For instance, the oxidation of a secondary alcohol to a ketone is a key step in many synthetic pathways. The choice of oxidant is crucial to ensure the selective conversion of the hydroxyl group while preserving the aldehyde moiety. The use of chromium-based reagents like PCC is effective, though concerns over toxicity have led to the development of alternative methods such as those employing dimethyl sulfoxide (DMSO), like the Swern and Moffat oxidations, or hypervalent iodine compounds like the Dess-Martin periodinane.

The general transformation can be represented as follows:

Interactive Data Table: Comparison of Mild Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent System | Typical Reagents | Solvent | Temperature (°C) | Advantages | Potential Considerations |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | Mild, selective for alcohols over other functional groups. | Chromium waste is toxic. |

| Swern Oxidation | Oxalyl chloride or trifluoroacetic anhydride, DMSO, Triethylamine | Dichloromethane (CH₂Cl₂) | -78 to Room Temperature | High yields, avoids heavy metals. | Requires low temperatures and careful handling of reagents. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | Mild conditions, neutral pH, high yields. | DMP is shock-sensitive and can be expensive. |

Esterification Reactions

The secondary hydroxyl group of this compound can undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. This reaction is typically catalyzed by an acid or a base.

Detailed Research Findings: The esterification of alcohols is a fundamental reaction in organic chemistry. In the context of a β-hydroxy aldehyde, the reaction would proceed at the hydroxyl group. For example, the reaction of a hydroxy acid with an anhydride, such as acetic anhydride, in the presence of a catalyst or heat, leads to the formation of an ester. A similar reaction can be envisioned for this compound.

The reaction with acetic anhydride would yield 3-acetoxy-2-propylheptanal. The general scheme for this transformation is:

Interactive Data Table: Esterification of Secondary Alcohols

| Acylating Agent | Catalyst | Solvent | Product | General Observations |

| Acetic Anhydride | Pyridine or Acid Catalyst (e.g., H₂SO₄) | Dichloromethane or neat | 3-acetoxy-2-propylheptanal | Generally high yielding and proceeds under mild conditions. |

| Acetyl Chloride | Pyridine or other non-nucleophilic base | Dichloromethane or ether | 3-acetoxy-2-propylheptanal | Highly reactive, often faster than with anhydrides. |

| Acetic Acid (Fischer Esterification) | Strong acid (e.g., H₂SO₄, TsOH) | Excess Acetic Acid or inert solvent | 3-acetoxy-2-propylheptanal | Reversible reaction, often requires removal of water to drive to completion. |

Etherification Reactions

The formation of an ether from the secondary alcohol of this compound can be achieved through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Detailed Research Findings: The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers. For this compound, the first step would be the treatment with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This alkoxide can then be reacted with an alkyl halide, for example, methyl iodide, to yield the methyl ether derivative, 3-methoxy-2-propylheptanal.

The general reaction proceeds as follows:

Interactive Data Table: Williamson Ether Synthesis with Secondary Alcohols

| Step | Reagents | Solvent | Intermediate/Product | Key Considerations |

| 1. Deprotonation | Sodium Hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Sodium 3-formyl-4-nonanoxide | NaH is a strong base and requires anhydrous conditions. |

| 2. Nucleophilic Substitution | Methyl Iodide (CH₃I) | Same as above | 3-methoxy-2-propylheptanal | The alkyl halide should be primary to avoid elimination side reactions. |

Dehydration to α,β-Unsaturated Aldehydes

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule from the C2 and C3 positions, leading to the formation of an α,β-unsaturated aldehyde, specifically 2-propyl-2-heptenal.

Detailed Research Findings: The dehydration of β-hydroxy aldehydes is a common reaction, often occurring as a subsequent step in aldol condensation reactions. The presence of the aldehyde group facilitates this elimination, as the resulting double bond is conjugated with the carbonyl group, which provides extra stability to the product. The reaction is typically carried out by heating the β-hydroxy aldehyde in the presence of an acid or base catalyst. The formation of 2-propyl-2-heptenal is a known process, indicating the feasibility of this transformation.

The dehydration reaction can be depicted as:

Interactive Data Table: Dehydration of β-Hydroxy Aldehydes

| Catalyst | Reaction Conditions | Product | Mechanism |

| Acid (e.g., H₂SO₄, TsOH) | Heating | 2-propyl-2-heptenal | Protonation of the hydroxyl group, followed by loss of water to form a carbocation, and subsequent elimination of a proton. |

| Base (e.g., NaOH) | Heating | 2-propyl-2-heptenal | Formation of an enolate, followed by elimination of the hydroxide (B78521) ion (E1cB mechanism). |

Role and Significance in Chemical Synthesis and Applied Research

As a Key Intermediate in the Production of Complex Organic Molecules

3-Hydroxy-2-propylheptanal is fundamentally a product of the aldol (B89426) condensation of pentanal, a classic carbon-carbon bond-forming reaction in organic chemistry. chegg.comstudy.com In this reaction, two molecules of pentanal combine in the presence of a base or acid catalyst to form the larger molecule, this compound. chegg.com The presence of both a hydroxyl and an aldehyde group makes it a valuable bifunctional intermediate for the synthesis of a variety of more complex organic molecules.

The aldol reaction itself is a cornerstone of synthetic organic chemistry, providing a powerful method for the construction of β-hydroxy carbonyl compounds, which are common motifs in many natural products and biologically active molecules. researchgate.netnih.gov The resulting this compound can undergo a range of subsequent transformations:

Dehydration: The β-hydroxy aldehyde can be easily dehydrated to form an α,β-unsaturated aldehyde, 2-propyl-2-heptenal. This unsaturated aldehyde can then serve as a precursor for other molecules. wikipedia.org

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid, while the hydroxyl group can be further oxidized or the aldehyde can be reduced to an alcohol, leading to the formation of diols or hydroxy acids.

Further Condensation Reactions: The remaining aldehyde functionality can participate in further condensation or addition reactions, allowing for the extension of the carbon chain and the introduction of additional functional groups.

The stereochemistry of the aldol reaction can also be controlled to produce specific stereoisomers of this compound, which is crucial when synthesizing chiral molecules. nih.govnih.govnih.govnih.gov The ability to selectively create different stereoisomers makes this intermediate particularly valuable in the synthesis of complex targets with defined three-dimensional structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.26 g/mol |

| CAS Number | 60559-16-2 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not precisely determined |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

This table is interactive. Click on the headers to sort the data.

Implications as an Impurity in Pharmaceutical Synthesis (e.g., Brivaracetam Impurity 10)

In the context of pharmaceutical manufacturing, this compound is recognized as a process-related impurity in the synthesis of Brivaracetam, an antiepileptic drug. researchgate.netresearchgate.netacs.orgnih.govnih.gov It is specifically designated as "Brivaracetam Impurity 10". The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. adventchembio.comqingmupharm.comoceanicpharmachem.comcontractpharma.comveeprho.com

The formation of this compound as an impurity can arise from the starting materials or intermediates used in the synthesis of Brivaracetam. The specific synthetic route employed for Brivaracetam may involve reagents or reaction conditions that can lead to the self-condensation of residual aldehydes, such as pentanal or its derivatives, which may be present as starting materials or are formed as byproducts. acs.org

The implications of the presence of Brivaracetam Impurity 10 are significant for several reasons:

Patient Safety: The impurity may have its own pharmacological or toxicological profile, which could lead to adverse effects in patients. contractpharma.comveeprho.com

Drug Stability: Impurities can potentially affect the stability of the final drug product, leading to degradation and a shorter shelf life. qingmupharm.com

Regulatory Compliance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines on the levels of impurities allowed in pharmaceutical products. ijpsr.com Manufacturers must identify, quantify, and control these impurities to ensure the quality and safety of their products.

Therefore, the development of robust analytical methods to detect and quantify Brivaracetam Impurity 10 is crucial. ijpsr.com Additionally, synthetic processes are optimized to minimize the formation of such impurities or to effectively remove them during purification steps.

Applications in the Controlled Release of Aldehydes (e.g., Aldoxane Formation in Perfumery)

Beyond its role in organic synthesis and as a pharmaceutical impurity, this compound has found a valuable application in the field of perfumery and fragrance delivery. google.comgoogle.com It is used in the formation of aldoxanes, which are compounds designed for the controlled or sustained release of fragrant aldehydes. google.comgoogle.com

Fragrant aldehydes are key components in many perfumes and consumer products, but their high volatility can lead to a rapid loss of scent. To overcome this, pro-fragrances or fragrance delivery systems are developed to release the active scent molecules over an extended period. Aldoxanes derived from this compound are one such system. google.comgoogle.com

The formation of an aldoxane involves the reaction of this compound with another, more volatile, fragrant aldehyde. This reaction creates a larger, less volatile molecule that effectively "traps" the fragrant aldehyde. The release of the fragrance is then triggered by environmental factors such as moisture, pH changes, or enzymatic activity, which cause the aldoxane to break down and release the original fragrant aldehyde and this compound. mdpi.com

The rate of release can be tuned by modifying the structure of the aldoxane. google.com This allows for the creation of long-lasting fragrances in a variety of products, including laundry detergents, fabric softeners, personal care products, and air fresheners. The use of this compound in this context demonstrates a clever application of its chemical properties to solve a practical problem in the consumer products industry.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations on Reaction Mechanisms and Transition States

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms. The formation of 3-Hydroxy-2-propylheptanal via the aldol (B89426) condensation of pentanal involves several key steps, including enolate formation, carbon-carbon bond formation, and protonation. QM calculations can map out the potential energy surface for this entire process, identifying the structures of intermediates and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the rate of the reaction. For the aldol condensation, DFT calculations can be employed to model the transition states for both the acid- and base-catalyzed mechanisms. aiche.org In a base-catalyzed reaction, the key step is the nucleophilic attack of the enolate of one pentanal molecule on the carbonyl carbon of a second pentanal molecule. In an acid-catalyzed mechanism, the enol form of pentanal attacks a protonated carbonyl. mdpi.com

Computational studies on similar aldol systems, for instance, the condensation of acetaldehyde (B116499) on MgO surfaces, have shown that the proton transfer process, either in enolization or the final protonation step to form the β-hydroxy aldehyde, can be the rate-limiting step with a significant energy barrier. rsc.org The presence of a catalyst, whether an acid, base, or solvent, can dramatically lower this barrier. For example, DFT calculations have demonstrated that acidic catalysts can reduce the activation energy for the conversion of carbonyls to enols by over 100 kJ/mol, thereby facilitating the reaction.

Table 1: Representative Calculated Activation Energies in a Generic Acid-Catalyzed Aldol Condensation

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| Enol Formation | Carbonyl + H⁺ | TS_enol | Enol + H⁺ | ~177 |

| C-C Bond Formation | Enol + Protonated Carbonyl | TS_aldol | Protonated Aldol Adduct | ~40-60 |

This table is illustrative and based on general findings for acid-catalyzed aldol condensations. mdpi.com The exact values would vary for the specific pentanal system.

These calculations not only provide energetic data but also detailed geometric parameters of the transition states, such as the length of the forming C-C bond and the angles of approach, which are critical for understanding the stereochemical outcome of the reaction.

Conformational Analysis and Energy Landscapes of this compound Stereoisomers

This compound possesses two stereocenters (at C2 and C3), meaning it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Each of these stereoisomers has a unique three-dimensional shape and can exist in various conformations due to rotation around its single bonds. Conformational analysis is the study of the energies of these different spatial arrangements, or conformers, and their relative populations.

The relative stability of these conformers is governed by a combination of steric hindrance, torsional strain, and intramolecular interactions, such as hydrogen bonding between the hydroxyl group at C3 and the carbonyl oxygen of the aldehyde. Computational methods can be used to explore the potential energy landscape of each stereoisomer, identifying the low-energy (stable) conformers and the energy barriers for interconversion between them.

A representative energy landscape would show multiple energy minima, corresponding to stable conformers, connected by transition states. The global minimum represents the most stable conformation for that stereoisomer. While specific data for this compound is not available, the table below illustrates typical relative energies for different conformers of a generic β-hydroxy carbonyl compound.

Table 2: Representative Relative Energies of Conformers for a Generic β-Hydroxy Aldehyde Stereoisomer

| Conformer Description | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

|---|---|---|---|

| Anti, Non-H-bonded | ~180° | 0.0 (Reference) | Minimized steric interactions |

| Gauche, Non-H-bonded | ~60° | 0.8 - 1.5 | Gauche steric interaction |

| Gauche, H-bonded | ~60° | -0.5 to -1.0 | Intramolecular H-bond stabilization |

This table is illustrative, based on general principles of conformational analysis of acyclic compounds. researchgate.net The presence of a stabilizing intramolecular hydrogen bond can make a gauche conformer the most stable.

Understanding the preferred conformations is crucial as the reactivity and spectroscopic properties of the molecule are an average of the properties of its populated conformers.

Molecular Modeling of Catalyst-Substrate Interactions in Enantioselective Synthesis

Achieving control over the stereochemistry of the aldol reaction is a significant goal in organic synthesis. Chiral catalysts are often employed to favor the formation of one enantiomer over the other. Molecular modeling is a powerful tool for understanding how these catalysts work by visualizing and quantifying the interactions between the catalyst and the substrates (the two pentanal molecules) in the transition state.

A well-studied example is the use of the amino acid L-proline as an organocatalyst in aldol reactions. researchgate.net The mechanism involves the formation of a chiral enamine intermediate from the catalyst and one molecule of the aldehyde. This enamine then attacks the second aldehyde molecule. The stereochemical outcome is determined by the facial selectivity of this attack, which is directed by the catalyst's chiral environment.

Molecular modeling, often using a combination of QM and molecular mechanics (MM) methods, can be used to build models of the diastereomeric transition states leading to the different stereoisomeric products. By calculating the energies of these transition states, researchers can predict which stereoisomer will be formed preferentially. These models highlight key non-covalent interactions, such as hydrogen bonds and steric repulsion, that are responsible for the energy difference between the competing transition states. For instance, in proline catalysis, a hydrogen bond between the carboxylic acid group of proline and the carbonyl of the acceptor aldehyde is often identified as a key directing interaction.

The following table provides a representative example of the kind of data generated from molecular modeling studies on catalyst-substrate interactions in an enantioselective aldol reaction.

Table 3: Representative Calculated Energy Differences in a Proline-Catalyzed Aldol Reaction

| Transition State | Product Stereoisomer | Relative Free Energy (ΔΔG‡, kcal/mol) | Key Stabilizing Interaction |

|---|---|---|---|

| TS-Re (Favored) | (S)-product | 0.0 (Reference) | H-bond between catalyst and acceptor aldehyde |

This table is illustrative, based on findings from computational studies of proline-catalyzed aldol reactions. researchgate.net A lower relative free energy for one transition state explains the observed enantioselectivity.

By providing a detailed, atomistic view of the catalyst's role, molecular modeling not only explains observed selectivities but also aids in the rational design of new and more effective catalysts for the synthesis of specific stereoisomers of compounds like this compound.

Advanced Analytical Methodologies for Detection and Quantification

Development of Selective and Sensitive Detection Protocols

The development of selective and sensitive detection protocols for 3-Hydroxy-2-propylheptanal often involves derivatization to enhance its detectability and to facilitate its separation from other components in a mixture. Given the presence of both a hydroxyl and an aldehyde functional group, various derivatization strategies can be employed.

One common approach for aldehydes is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable 2,4-dinitrophenylhydrazone derivative. nih.govresearchgate.net These derivatives are highly chromophoric, enabling sensitive detection using HPLC with ultraviolet (UV) detection. nih.gov This method is widely used for the analysis of carbonyl compounds in various matrices. nih.gov For enhanced sensitivity, fluorescent labeling reagents such as dansylhydrazine or 1,2-diamino-4,5-dimethoxybenzene (DDB) can be utilized, allowing for fluorescence detection with significantly lower detection limits.

For chiral analysis, as this compound possesses stereocenters, derivatization to form diastereomers is a viable strategy. For instance, the formation of a benzoate (B1203000) ester allows for the determination of enantiomeric purity by HPLC analysis on a chiral column. scirp.org

The table below summarizes various derivatization reagents used for the analysis of aldehydes, which are applicable to this compound.

| Derivatization Reagent | Resulting Derivative | Detection Method | Key Advantages |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | HPLC-UV | Robust, widely used, good for quantification nih.gov |

| Dansylhydrazine | Dansylhydrazone | HPLC-Fluorescence | High sensitivity |

| Benzoic Anhydride | Benzoate Ester | Chiral HPLC-UV | Enables enantiomeric separation scirp.org |

Chromatographic Separation Techniques for Complex Mixtures

Chromatographic techniques are indispensable for separating this compound from reactants, byproducts, and solvents in complex reaction mixtures. The choice of chromatographic method depends on the volatility and polarity of the compound and the matrix.

Gas Chromatography (GC) is a suitable technique for the analysis of this compound, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS). google.com GC-FID provides quantitative information, while GC-MS allows for the identification of the compound based on its mass spectrum. google.comgoogle.com The analysis of aldol (B89426) condensation products, including this compound, in hydroformylation reaction mixtures has been performed using GC. dtu.dkresearchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC) is another powerful technique, especially for non-volatile or thermally labile compounds. As mentioned earlier, HPLC is frequently used for the analysis of derivatized this compound. nih.govscirp.org A significant application of HPLC in the analysis of this compound is the determination of its enantiomeric purity. By using a chiral stationary phase, such as a Daicel Chiralpak IA column, the enantiomers of the derivatized this compound can be separated and quantified. scirp.org

Thin-Layer Chromatography (TLC) is often employed for rapid qualitative analysis and for monitoring the progress of a reaction. scirp.org Analytical TLC can be performed on silica (B1680970) gel plates, with visualization achieved by staining with an appropriate reagent, such as potassium permanganate (B83412) solution. scirp.org

The following table outlines the chromatographic conditions reported for the analysis of this compound and its derivatives.

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | Daicel Chiralpak IA | 0.5% ethanol (B145695) in hexane | UV (220 nm) | Enantiomeric purity of benzoate ester derivative scirp.org |

| GC | DB-1 | Not specified | FID | Analysis of aldol condensation products dtu.dk |

| TLC | Merck silica gel F254 | Not specified | Staining with KMnO4 | Reaction monitoring scirp.org |

Spectrometric Approaches for Trace Analysis and Purity Assessment

Spectrometric techniques provide valuable information about the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its structure. scirp.org For instance, the ¹H NMR spectrum of this compound shows a characteristic signal for the aldehydic proton around δ 9.75 ppm. scirp.orgresearchgate.net Diastereoselectivities of aldol reactions producing this compound can also be determined by ¹H NMR analysis. researchgate.net

Mass Spectrometry (MS) , particularly when coupled with GC, is used for the identification and quantification of this compound. google.comgoogle.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. scirp.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl group (around 3425-3437 cm⁻¹) and the carbonyl group of the aldehyde (around 1720-1721 cm⁻¹). scirp.orggoogle.comgoogle.comresearchgate.net

The table below summarizes the key spectrometric data for this compound.

| Spectrometric Technique | Key Observables |

| ¹H NMR | Aldehydic proton (CHO) at ~9.75 ppm; CHOH proton at ~3.81-3.87 ppm scirp.org |

| ¹³C NMR | Carbonyl carbon (CHO) signal |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern |

| Infrared (IR) Spectroscopy | O-H stretch at ~3425-3437 cm⁻¹; C=O stretch at ~1720-1721 cm⁻¹ scirp.orggoogle.com |

Future Research Directions and Emerging Opportunities in 3 Hydroxy 2 Propylheptanal Chemistry

Development of Novel Catalytic Systems for Enhanced Sustainability

The synthesis of 3-Hydroxy-2-propylheptanal, traditionally achieved through aldol (B89426) condensation, is a prime candidate for the development of more sustainable catalytic systems. Future research will likely pivot away from classical stoichiometric bases towards more environmentally benign and efficient catalytic alternatives. The exploration of heterogeneous catalysts, such as modified zeolites, functionalized mesoporous silicas, and polymer-supported catalysts, could offer significant advantages in terms of catalyst recyclability, reduced waste generation, and milder reaction conditions.

Furthermore, the application of biocatalysis, utilizing aldolases or engineered enzymes, presents a compelling avenue for achieving high stereoselectivity in the synthesis of specific isomers of this compound. This approach aligns with the growing demand for green chemistry principles in fine chemical manufacturing. The development of novel organocatalysts also continues to be a vibrant area of research, with the potential for designing small organic molecules that can effectively catalyze the aldol reaction with high efficiency and enantioselectivity.

| Catalyst Type | Potential Advantages | Research Focus |

| Heterogeneous Catalysts | Recyclability, Reduced Waste, Milder Conditions | Zeolites, Mesoporous Silicas, Polymer-Supported Catalysts |

| Biocatalysts | High Stereoselectivity, Green Chemistry | Aldolases, Engineered Enzymes |

| Organocatalysts | Metal-Free, High Enantioselectivity | Novel Small Molecule Design |

Exploration of Undiscovered Reactivity and Derivatization Pathways

Beyond its synthesis, the reactivity of this compound is a largely untapped field. The presence of both a hydroxyl and an aldehyde functional group within the same molecule provides a rich platform for a variety of chemical transformations. Future investigations should focus on exploring derivatization pathways that leverage this dual functionality. For instance, intramolecular cyclization reactions could lead to the formation of novel heterocyclic compounds with potential biological activity.

The selective oxidation or reduction of either the aldehyde or the hydroxyl group can yield a range of valuable derivatives, such as diols, lactones, or carboxylic acids. Moreover, the application of modern cross-coupling reactions to derivatives of this compound could open up pathways to more complex molecular architectures. A systematic study of its reactivity with various nucleophiles and electrophiles will be crucial in mapping out its chemical space and identifying new synthetic utilities.

Mechanistic Investigations using Advanced Physical Organic Chemistry Techniques

A deeper understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is essential for optimizing reaction conditions and catalyst design. Advanced physical organic chemistry techniques can provide unprecedented insights into these processes. For example, in-situ spectroscopic methods, such as ReactIR and Raman spectroscopy, can be employed to monitor reaction kinetics and identify transient intermediates in real-time.

Computational chemistry, particularly density functional theory (DFT) calculations, will be instrumental in modeling reaction pathways, elucidating transition state geometries, and predicting the stereochemical outcomes of catalytic reactions. Isotope labeling studies can further help to unravel the intricate details of bond-forming and bond-breaking steps. A thorough mechanistic understanding will empower chemists to rationally design more efficient and selective synthetic routes.

| Technique | Application in this compound Research |

| In-situ Spectroscopy | Real-time reaction monitoring, identification of intermediates |

| Computational Chemistry | Modeling reaction pathways, predicting stereochemistry |

| Isotope Labeling | Elucidating bond formation and cleavage mechanisms |

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis offer transformative potential for the production of this compound and its derivatives. digitellinc.com Continuous flow reactors can provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. researchgate.net The small reactor volumes inherent in flow systems are particularly advantageous for handling potentially hazardous reagents or intermediates.

Automated synthesis platforms, which integrate robotic handling of reagents with online analysis and feedback control, can accelerate the optimization of reaction conditions and facilitate the rapid synthesis of a library of derivatives for screening purposes. researchgate.netnih.govnih.gov The development of a robust and automated flow synthesis of this compound would represent a significant step towards its efficient and scalable production for potential industrial applications. nih.gov This approach not only enhances efficiency but also improves reproducibility and allows for the generation of large datasets that can be used to further refine reaction models and predictive algorithms.

Q & A

Q. How can researchers optimize the synthesis of 3-Hydroxy-2-propylheptanal to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic parameter testing, such as varying reaction temperature, catalyst loading (e.g., acid/base catalysts), and solvent polarity. For structurally related aldehydes, in situ derivatization (e.g., using hydroxylamine to stabilize intermediates) and controlled oxidation of secondary alcohols (e.g., via Jones oxidation) have been effective . Purity can be enhanced using fractional distillation or preparative HPLC, with purity thresholds validated against pharmacopeial standards (e.g., USP guidelines for impurity profiling) .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Reversed-phase HPLC with UV detection (λ = 210–254 nm) is recommended for separating aldehydes from polar impurities . Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation to reduce volatility) improves sensitivity for low-concentration samples . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to resolve stereochemical ambiguities in hydroxyl and propyl groups .

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation testing (e.g., 40°C/75% relative humidity for 6 months) to assess hydrolysis and oxidation. For similar aldehydes, buffered solutions (pH 4–8) and inert atmospheres (N₂) minimize degradation. UV-Vis spectrophotometry tracks absorbance changes at λmax (e.g., 280 nm for conjugated aldehydes) to quantify degradation kinetics .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound’s formation in multi-step reactions?

- Methodological Answer : Computational modeling (e.g., density functional theory, DFT) can predict transition states and intermediate stability. For example, steric effects from the propyl group may favor specific aldol condensation pathways. Isotopic labeling (²H or ¹³C) in precursor alcohols can validate reaction mechanisms via NMR or MS fragmentation patterns .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf) of this compound?

- Methodological Answer : Calorimetry (e.g., differential scanning calorimetry) under controlled conditions can reconcile discrepancies. Cross-validation with computational thermochemistry (e.g., Gaussian software) is essential. Data contradictions may arise from impurities or inconsistent sample preparation; thus, adherence to ISO/IEC 17025 protocols for calibration and validation is critical .

Q. What strategies mitigate risks of hygroscopicity or air sensitivity during this compound storage?

- Methodological Answer : Store samples in amber vials under argon with molecular sieves (3Å) to adsorb moisture. For long-term stability, lyophilization or preparation as a stable derivative (e.g., acetal or oxime) is advised. Real-time monitoring via Karl Fischer titration ensures water content remains below 0.1% .

Q. How can advanced spectroscopic techniques elucidate this compound’s degradation pathways in environmental systems?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) identifies degradation products (e.g., carboxylic acids or ketones). Atmospheric simulation chambers (e.g., for ozonolysis or photolysis studies) model environmental degradation, with reaction rates quantified using pseudo-first-order kinetics .

Data Analysis and Reliability

Q. What statistical frameworks address variability in biological activity data for this compound derivatives?

- Methodological Answer : Mixed-effects models account for batch-to-batch variability and instrument noise. For contradictory bioactivity results, Bayesian meta-analysis weights studies by sample size and methodological rigor. Reproducibility is enhanced using standardized positive/negative controls (e.g., reference compounds with known EC50 values) .

Q. How do researchers validate computational predictions of this compound’s reactivity in silico?

- Methodological Answer : Compare DFT-predicted reaction barriers with experimental kinetic data (e.g., Arrhenius plots). Use sensitivity analysis to identify force field parameters (e.g., partial charges) most affecting accuracy. Cross-check with X-ray crystallography or neutron diffraction data, if available .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

Use fume hoods for synthesis and aliquot preparation. Personal protective equipment (PPE) includes nitrile gloves, goggles, and flame-resistant lab coats. Spill containment requires inert adsorbents (e.g., vermiculite) and neutralization with sodium bicarbonate. Emergency procedures align with GHS guidelines, including immediate eye irrigation (15+ minutes) and medical consultation for inhalation exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.